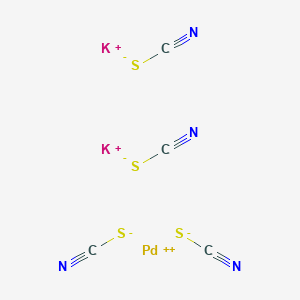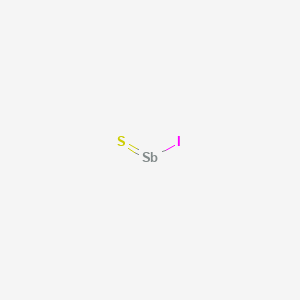
Chromium diboride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium diboride is a refractory compound composed of chromium and boron. It is known for its high hardness, thermal stability, and excellent chemical resistance. These properties make it valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
Synthetic Routes and Reaction Conditions:
Synthesis from Elements: this compound can be synthesized directly from chromium and boron at high temperatures.
Boron Thermal Reduction of Oxides: This method involves reducing chromium oxide with boron at elevated temperatures.
Carbothermal Reduction: A mixture of chromium oxide and boron is reduced using carbon at high temperatures.
Metallothermic Reduction: Chromium oxide and boron are reduced using a more reactive metal, such as magnesium or aluminum.
Boron-Carbide Reduction: This method involves reducing a mixture of chromium oxide and boron carbide.
Industrial Production Methods:
Plasma-Chemical Synthesis: This method involves the deposition of this compound from the vapor-gas phase, often used to produce nanopowders.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form chromium oxide and boron oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at high temperatures.
Reducing Agents: Hydrogen or carbon at elevated temperatures.
Substitution Reagents: Various metals or metalloids under controlled conditions.
Major Products:
Oxidation Products: Chromium oxide and boron oxide.
Reduction Products: Elemental chromium and boron.
Substitution Products: Compounds where boron is replaced by other elements.
Mechanism of Action
Target of Action
Chromium diboride (CrB2) is a refractory, oxygen-free, metal-like compound . It primarily targets materials that require high thermal and electrical conductance, significant chemical resistance, and relatively high hardness . These include boron carbide and titanium diboride ceramics, which use this compound as a sintering additive to improve their properties .
Mode of Action
This compound interacts with its targets by enhancing their properties. For instance, it improves the mechanical properties of ceramics by favoring the compaction of boron carbide due to the generation of liquid B4C–CrB2 eutectics . In another example, this compound interacts with iron-based self-fluxing alloys, leading to the formation of superhard chromium–molybdenum carboborides .
Biochemical Pathways
While this compound is primarily used in engineering and industrial applications, it’s important to note that it doesn’t directly interact with biological systems or biochemical pathways. Its use is mainly confined to enhancing the properties of certain materials .
Pharmacokinetics
As a non-biological compound, this compound doesn’t have ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its use and impact are mainly in the realm of materials science and engineering .
Result of Action
The result of this compound’s action is the enhancement of the properties of the materials it interacts with. For instance, it improves the mechanical properties of boron carbide and titanium diboride ceramics . It also contributes to the formation of superhard chromium–molybdenum carboborides when interacting with iron-based self-fluxing alloys .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis methods of this compound can vary depending on the content of impurities and dispersion . Furthermore, the interaction of this compound with other materials can be influenced by factors such as temperature .
Scientific Research Applications
Chromium diboride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for potential use in biomedical applications, such as coatings for implants due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Titanium Diboride: Known for its high hardness and electrical conductivity, used in similar applications as chromium diboride.
Zirconium Diboride: Exhibits high thermal and electrical conductivity, used in ultrahigh temperature ceramics.
Hafnium Diboride: Similar properties to zirconium diboride, used in high-temperature applications.
Uniqueness of this compound:
Chemical Resistance: this compound exhibits significant chemical resistance in aggressive environments, making it suitable for applications where other diborides might fail.
Thermal Stability: It maintains its properties at higher temperatures compared to some other diborides, making it ideal for high-temperature applications.
Properties
CAS No. |
12007-16-8 |
|---|---|
Molecular Formula |
B2Cr |
Molecular Weight |
73.62 g/mol |
IUPAC Name |
bis(boranylidyne)chromium |
InChI |
InChI=1S/2B.Cr |
InChI Key |
UHPOHYZTPBGPKO-UHFFFAOYSA-N |
SMILES |
[B].[B].[Cr] |
Canonical SMILES |
B#[Cr]#B |
Key on ui other cas no. |
12007-16-8 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Q1: Can Chromium diboride improve the properties of stainless steel?
A1: Yes, research suggests that adding this compound powder can enhance the properties of AISI 304 stainless steel. Electrospark deposition of this compound coatings improved the steel's wear resistance, oxidation resistance, and corrosion properties. []
Q2: How does this compound affect the sintering of stainless steel?
A2: Studies show that adding this compound and/or molybdenum diboride powders to 316L stainless steel effectively increases its sintered density at temperatures between 1250-1300°C. this compound proved more potent than molybdenum diboride in lowering the sintering temperature. []
Q3: Can this compound enhance the performance of cutting tools?
A3: Research indicates that adding this compound to the WC-Co matrix of Polycrystalline Diamond Bits (PDC) used in the oil and gas industry improves their performance. The addition led to a nearly 30% increase in bending strength and a 40% increase in fracture toughness, enhancing diamond retention force. []
Q4: How does this compound impact the properties of titanium diboride ceramics?
A4: Studies on TiB2-5CrB2 composites sintered by Spark Plasma Sintering (SPS) revealed that the addition of this compound can be beneficial. The research suggests that CrB2 could be a promising additive for creating high-performance composite materials. []
Q5: How does this compound contribute to the durability of diamond core bits?
A6: Adding 2% this compound micropowder to a composite diamond-containing material (CDM) used in diamond core bits significantly improved wear resistance during granite drilling. This improvement is attributed to the refinement of tungsten carbide (WC) grains and stronger adhesion between diamond grains and the carbide matrix. []
Q6: What are the common methods for synthesizing this compound?
A6: this compound can be synthesized through various methods including:
Q7: Can nanofibrous carbon be used to synthesize fine this compound powder?
A9: Yes, research has shown that nanofibrous carbon (NFC) can successfully reduce Chromium oxide (Cr2O3) to produce finely dispersed this compound powder. NFC, with its high specific surface area, proves to be an efficient reducing agent in this process. [, ]
Q8: What are some applications of this compound coatings?
A8: this compound coatings are being explored for various applications:
- Protective coatings: Their hardness and resistance to wear and corrosion make them suitable for protecting materials in harsh environments. []
- Cutting tools: Adding CrB2 to cutting tools improves their wear resistance and cutting ability, proving beneficial in industries like oil and gas. [, ]
- High-temperature applications: The high melting point and oxidation resistance of CrB2 make it suitable for high-temperature applications, such as aerospace components. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















